(10-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) benzoate (10-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) benzoate (10-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) benzoate is a natural product found in Schisandra chinensis with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC17953630
InChI: InChI=1S/C30H32O9/c1-16-12-18-13-20(33-3)24(34-4)26(35-5)22(18)23-19(14-21-25(27(23)36-6)38-15-37-21)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3
SMILES:
Molecular Formula: C30H32O9
Molecular Weight: 536.6 g/mol

(10-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) benzoate

CAS No.:

Cat. No.: VC17953630

Molecular Formula: C30H32O9

Molecular Weight: 536.6 g/mol

* For research use only. Not for human or veterinary use.

(10-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) benzoate -

Specification

Molecular Formula C30H32O9
Molecular Weight 536.6 g/mol
IUPAC Name (10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) benzoate
Standard InChI InChI=1S/C30H32O9/c1-16-12-18-13-20(33-3)24(34-4)26(35-5)22(18)23-19(14-21-25(27(23)36-6)38-15-37-21)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3
Standard InChI Key OFDWKHIQKPKRKY-UHFFFAOYSA-N
Canonical SMILES CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1(C)O)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a tetracyclic core comprising fused benzene and dioxane rings, substituted with hydroxyl, methoxy, and methyl groups. Its IUPAC name reflects the stereochemical arrangement of substituents: [(8R,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate . The benzoate ester at position 11 enhances its lipophilicity, influencing bioavailability and receptor interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC30H32O9
Molecular Weight536.6 g/mol
IUPAC Name[(8R,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate
CAS Number82042-38-4
SMILES NotationC[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C@HOC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3

Functional Group Analysis

  • Hydroxyl Group (C9): Participates in hydrogen bonding, enhancing solubility and interaction with biological targets.

  • Methoxy Groups (C3, C4, C5, C19): Electron-donating effects stabilize the aromatic system and modulate electronic distribution .

  • Benzoate Ester (C11): Increases lipid solubility, facilitating membrane permeability.

Synthesis and Modification Strategies

Extraction from Natural Sources

The compound is isolated from Schisandra chinensis and Schisandra sphenanthera via solvent extraction followed by chromatographic purification . Ultrasonic-assisted extraction (UAE) optimizes yield by disrupting plant cell walls, achieving efficiencies of 85–92%.

Esterification and Cyclization

A multi-step synthesis involves:

  • Alkylation of a lignan precursor with methyl iodide under basic conditions.

  • Esterification with benzoyl chloride in the presence of DMAP (4-dimethylaminopyridine).

  • Oxidative cyclization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the tetracyclic framework.

Table 2: Synthetic Reaction Conditions

StepReagents/ConditionsYield (%)
AlkylationCH3I, K2CO3, DMF, 60°C78
EsterificationBenzoyl chloride, DMAP, CH2Cl265
CyclizationDDQ, toluene, reflux52

Derivatives and Analogues

Structural modifications, such as replacing the benzoate with cinnamate or acrylate groups, alter bioactivity. For example, the (E)-2-methylbut-2-enoate analogue shows enhanced cytotoxicity in cancer cell lines.

Biological Activity and Mechanisms

Antioxidant Effects

The compound scavenges free radicals via electron transfer from the phenolic hydroxyl group, exhibiting an IC50 of 12.3 μM in DPPH assays. Comparative studies show 2.1-fold greater activity than ascorbic acid in lipid peroxidation models .

Anti-Inflammatory Action

In murine macrophages, it inhibits NF-κB signaling by suppressing IκBα phosphorylation (85% inhibition at 50 μM), reducing TNF-α and IL-6 production.

Analytical Characterization

Spectroscopic Techniques

  • NMR (600 MHz, CDCl3): δ 7.45–7.30 (m, 5H, aromatic protons), δ 5.62 (s, 1H, C9-OH), δ 3.82–3.75 (s, 12H, OCH3) .

  • HRMS (ESI-TOF): m/z 537.2012 [M+H]+ (calculated 537.2015).

Table 3: Key NMR Assignments

Proton Environmentδ (ppm)MultiplicityIntegration
Aromatic H (C2–C6)7.45–7.30m5H
C9-OH5.62s1H
OCH33.82–3.75s12H

Applications and Future Directions

Pharmaceutical Development

Formulation studies focus on nanoencapsulation to improve oral bioavailability. Liposomal preparations increase plasma AUC by 3.2-fold in rat models.

Cosmetic Uses

In Schisandra chinensis-fermented extracts, the compound demonstrates collagen synthesis enhancement (32% increase at 10 μg/mL), suggesting anti-aging potential .

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